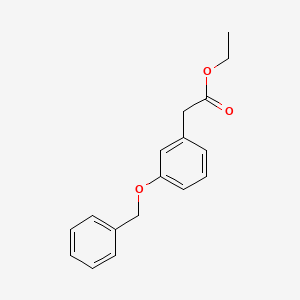

Ethyl 2-(3-(benzyloxy)phenyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 2-(3-phenylmethoxyphenyl)acetate |

InChI |

InChI=1S/C17H18O3/c1-2-19-17(18)12-15-9-6-10-16(11-15)20-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 |

InChI Key |

RNGMLCGBUXRGLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 3 Benzyloxy Phenyl Acetate

Esterification Reactions for the Synthesis of Ethyl 2-(3-(benzyloxy)phenyl)acetate

Esterification is a fundamental reaction in organic chemistry, and it represents a direct pathway to this compound when the corresponding carboxylic acid is available. researchgate.net These methods focus on the conversion of the carboxyl group of 2-(3-(benzyloxy)phenyl)acetic acid into an ethyl ester.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca This equilibrium-driven process is a common and cost-effective method for preparing esters. athabascau.ca The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction. masterorganicchemistry.com

For the synthesis of this compound, this involves reacting 2-(3-(benzyloxy)phenyl)acetic acid with ethanol (B145695) under acidic conditions. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (PTSA). researchgate.netmasterorganicchemistry.com

Table 1: Representative Conditions for Direct Esterification

| Carboxylic Acid Precursor | Alcohol | Catalyst | Typical Conditions |

|---|

Esterification of Benzyloxyphenylacetic Acid Precursors

This approach is fundamentally the same as direct esterification, emphasizing that the benzyloxy moiety is already present on the phenylacetic acid backbone before the ester is formed. The stability of the benzyl (B1604629) ether group under the acidic conditions of Fischer esterification allows this synthetic sequence to be effective. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. masterorganicchemistry.com Subsequent dehydration yields the final ester product.

Alternative, milder methods for esterification exist, such as using coupling agents or converting the carboxylic acid to a more reactive acyl chloride, though the direct acid-catalyzed reaction with ethanol is often preferred for its simplicity and atom economy. jocpr.com

Strategies for Introducing the Benzyloxy Moiety

An alternative synthetic strategy involves forming the benzyl ether after the ethyl acetate (B1210297) group is already in place. This route begins with an accessible hydroxyphenylacetate precursor and introduces the benzyl protecting group in a subsequent step.

Benzylation of Hydroxyphenylacetate Precursors

This method utilizes ethyl 2-(3-hydroxyphenyl)acetate as the starting material. The key transformation is the benzylation of the phenolic hydroxyl group. This is commonly achieved through a Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide ion, followed by nucleophilic substitution with a benzyl halide, such as benzyl bromide or benzyl chloride. researchgate.net

The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), while solvents like dimethylformamide (DMF) or acetone (B3395972) are frequently employed to facilitate the reaction.

Table 2: Typical Reagents for Benzylation of Ethyl 2-(3-hydroxyphenyl)acetate

| Substrate | Benzylating Agent | Base | Solvent |

|---|---|---|---|

| Ethyl 2-(3-hydroxyphenyl)acetate | Benzyl bromide | K₂CO₃ | DMF or Acetone |

Etherification Reactions in Synthetic Sequences

The Williamson ether synthesis is the most prominent etherification reaction used in this context. The reaction's reliability and the wide availability of reagents make it a cornerstone of this synthetic sequence. The process involves the Sₙ2 reaction between the in situ-generated sodium or potassium salt of ethyl 2-(3-hydroxyphenyl)acetate and the benzyl halide. The selection of a polar aprotic solvent like DMF helps to solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, which accelerates the rate of nucleophilic attack on the benzyl halide.

Multi-step Synthetic Routes Involving this compound

This compound is not only a target molecule but also a key intermediate in the synthesis of more complex chemical structures. vapourtec.comnih.gov Its bifunctional nature—containing an ester that can be hydrolyzed or reduced and a benzyl ether that can be removed via hydrogenolysis—makes it a versatile building block.

For instance, this compound can serve as a precursor in the synthesis of certain pharmaceutical compounds or natural product analogues. In a typical multi-step sequence, the ester group might be hydrolyzed back to a carboxylic acid to allow for amide bond formation, or it could be reduced to an alcohol. Subsequently, the benzyl group can be removed to unmask the phenolic hydroxyl group, which can then be used in further functionalization. This strategic use of the compound highlights its importance in modular, multi-step synthetic plans. vapourtec.comazom.com

Synthesis from Benzyloxy-substituted Acetophenones

The transformation of a benzyloxy-substituted acetophenone (B1666503), such as 3-(benzyloxy)acetophenone, into this compound involves a rearrangement that effectively moves the carbonyl group and adds a carbon atom. While direct conversion is not standard, multi-step pathways involving classic organic reactions can achieve this transformation.

One potential pathway involves the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones into the corresponding terminal amides or thioamides. synarchive.comwikipedia.org Specifically, 3-(benzyloxy)acetophenone can be reacted with sulfur and an amine, such as morpholine, to produce a thioamide. organic-chemistry.orgthieme-connect.de This intermediate can then be hydrolyzed to yield 2-(3-(benzyloxy)phenyl)acetic acid. Subsequent Fischer esterification of the resulting carboxylic acid with ethanol, typically under acidic catalysis, would produce the final product, this compound. jocpr.com The Willgerodt-Kindler reaction mechanism involves the formation of an enamine, which then undergoes sulfanylation, followed by a series of rearrangements that migrate the functional group to the terminal position of the alkyl chain. thieme-connect.de

Another approach is the oxidative rearrangement of the acetophenone using a heavy metal salt like thallium(III) nitrate (B79036) (TTN). wikipedia.orgslideshare.net This reagent can induce a 1,2-aryl shift in aryl ketones. The reaction of 3-(benzyloxy)acetophenone with thallium(III) nitrate in an appropriate solvent system could potentially yield a rearranged methyl ester intermediate, which could then be transesterified or hydrolyzed and re-esterified to give the desired ethyl ester. Thallium(III) salts are known to be effective for the oxidative rearrangement of various ketones and chromanones. researchgate.netniscair.res.in However, the high toxicity of thallium compounds is a significant drawback to this method. wikipedia.org

Integration into Complex Heterocyclic Synthesis

Ethyl phenylacetate (B1230308) and its derivatives are important building blocks for the synthesis of various biologically active heterocyclic compounds. researchgate.net this compound serves as a versatile intermediate for constructing complex molecular architectures, particularly those containing quinazolinone and benzothiazole (B30560) rings.

For instance, derivatives of Ethyl 2-sulfanylacetate are used in the synthesis of quinazolin-4-one compounds. In a typical reaction, a 2-mercapto-3-phenylquinazolin-4(3H)-one is reacted with an ethyl haloacetate (like ethyl chloroacetate) in the presence of a base such as anhydrous potassium carbonate in a solvent like DMF. nih.gov This reaction leads to the formation of an ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate scaffold. nih.gov This structure can be further modified, demonstrating the role of the acetate moiety as a key synthon in building these complex heterocyclic systems which are explored for various biological activities. nih.gov

Similarly, benzothiazole derivatives can be synthesized using related starting materials. Greener techniques, such as microwave-assisted synthesis or ultrasound irradiation, have been employed for the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739) to form ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives. derpharmachemica.com These methods often result in higher yields and significantly shorter reaction times compared to conventional heating. derpharmachemica.com The reactivity of the ethyl acetate moiety allows for its incorporation into these significant heterocyclic cores.

Use of Wittig-Horner and Arbuzov Reactions in Related Syntheses

The Wittig-Horner (also known as the Horner-Wadsworth-Emmons or HWE) and Arbuzov reactions are fundamental transformations in organophosphorus chemistry that are instrumental in the synthesis of precursors and analogues related to this compound.

The Arbuzov reaction is a primary method for forming phosphonates. wikipedia.orgchinesechemsoc.org It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. jk-sci.comnih.gov For instance, reacting a benzylic halide, such as 3-(benzyloxy)benzyl bromide, with triethyl phosphite would yield the corresponding diethyl phosphonate (B1237965). This phosphonate is the key reagent for the subsequent Horner-Wadsworth-Emmons reaction. The reaction is typically initiated by an SN2 attack of the phosphorus on the alkyl halide to form a phosphonium (B103445) salt intermediate, which then rearranges to the final pentavalent phosphonate. wikipedia.orgjk-sci.com

The Horner-Wadsworth-Emmons (HWE) reaction utilizes the phosphonate carbanion, generated by deprotonating the phosphonate with a base, to react with an aldehyde or ketone, yielding an alkene. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is highly valued for its excellent stereoselectivity, predominantly forming (E)-alkenes. wikipedia.orgalfa-chemistry.com In a synthesis related to the target compound, a phosphonate prepared via the Arbuzov reaction could be reacted with an aldehyde to construct a carbon-carbon double bond. The resulting phosphate (B84403) byproducts are water-soluble, simplifying purification compared to the standard Wittig reaction. organic-chemistry.orgalfa-chemistry.com

| Reaction Name | Reactants | Product | Key Features |

| Arbuzov Reaction | Trialkyl phosphite, Alkyl halide (e.g., benzyl halide) | Dialkyl phosphonate | Forms a P-C bond; converts trivalent phosphorus to pentavalent phosphorus. jk-sci.comnih.gov |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde or Ketone | Alkene (predominantly E-isomer) | Highly stereoselective for (E)-alkenes; water-soluble byproducts. wikipedia.orgalfa-chemistry.com |

Green Chemistry Approaches in Phenylacetate Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. derpharmachemica.com The synthesis of phenylacetates has benefited from these advancements, particularly through the use of novel catalytic systems.

One promising green approach involves the use of palladium nanocatalysts. researchgate.net Palladium nanoparticles can be synthesized using eco-friendly methods, such as employing plant extracts (e.g., Origanum vulgare L.) as both reducing and stabilizing agents. mdpi.comnih.govrsc.org These biologically synthesized nanoparticles have shown high catalytic activity in various organic reactions. mdpi.com Palladium-driven catalysis is crucial in pharmaceutical manufacturing for creating carbon-carbon bonds. ncsu.edu Innovations in this area focus on creating pseudo-homogeneous systems that combine the speed of homogeneous catalysis with the catalyst recyclability of heterogeneous catalysis, thereby preventing the waste of precious metals like palladium. ncsu.edu

Another sustainable route is the bioproduction of phenylacetates from renewable feedstocks. For example, microorganisms can be engineered to convert substances like L-phenylalanine, derived from glucose or glycerol, into phenylacetic acid (PAA). This biologically produced PAA can then be converted into esters like Ethyl Phenylacetate through enzymatic esterification. researchgate.net

| Green Approach | Catalyst/Method | Starting Materials | Key Advantage |

| Nanocatalysis | Palladium Nanoparticles (biosynthesized) | Varies (e.g., for C-C coupling) | Use of eco-friendly catalysts, recyclability, high efficiency. researchgate.netncsu.edu |

| Bioproduction | Engineered Microorganisms (e.g., E. coli) | Renewable feedstocks (e.g., glucose, L-phenylalanine) | Avoids petroleum-based starting materials, uses mild reaction conditions. researchgate.net |

| Enzymatic Catalysis | Lipases | Phenylacetic acid, Ethanol | High selectivity, mild conditions, biodegradable catalyst. researchgate.net |

Enzyme-catalyzed Esterification Methods (General)

Enzyme-catalyzed reactions represent a cornerstone of green chemistry, offering high selectivity under mild conditions. Lipases are particularly versatile enzymes that can catalyze esterification in addition to their natural function of hydrolyzing fats. researchgate.netnih.gov

The lipase-catalyzed esterification of phenylacetic acids with alcohols is a well-established method for producing phenylacetate esters. jocpr.com The reaction mechanism is generally described as a Ping-Pong Bi-Bi mechanism, which involves the formation of two tetrahedral intermediates. researchgate.net This process can be carried out in various media, including organic solvents or solvent-free systems. researchgate.net

Different lipases, such as those from Candida antarctica (often immobilized as Novozym 435), show high catalytic activity for this transformation. redalyc.org The efficiency of the reaction can be influenced by several factors, including the specific enzyme used, the solvent system, and the structure of the substrates. researchgate.net For example, studies have shown that the substitution pattern on the aromatic ring of phenylacetic acid can significantly impact the reactivity of the carboxyl group due to electronic effects. redalyc.org These enzymatic methods provide a sustainable alternative to traditional acid-catalyzed esterification, which often requires harsh conditions and can lead to side reactions. chemicalbook.comorgsyn.org

Reactivity and Chemical Transformations of Ethyl 2 3 Benzyloxy Phenyl Acetate

Hydrolysis Reactions of the Ester Functional Group

The ester functional group in Ethyl 2-(3-(benzyloxy)phenyl)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be effectively catalyzed by either an acid or a base.

Under acidic conditions, the hydrolysis of this compound is a reversible process that results in the formation of 2-(3-(benzyloxy)phenyl)acetic acid and ethanol (B145695). The reaction is typically carried out by heating the ester in the presence of a strong acid catalyst and an excess of water. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Reaction Scheme: Acid-Catalyzed Hydrolysis

| Reactant | Catalyst | Products | Conditions |

| This compound | Strong Acid (e.g., H₂SO₄, HCl) | 2-(3-(benzyloxy)phenyl)acetic acid, Ethanol | Heat, Excess Water |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts this compound into the salt of the carboxylic acid and ethanol. nih.gov The reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This process is generally faster and more complete than acid-catalyzed hydrolysis. The resulting carboxylate salt can be subsequently protonated by the addition of an acid to yield the free carboxylic acid, 2-(3-(benzyloxy)phenyl)acetic acid.

Reaction Scheme: Base-Catalyzed Hydrolysis

| Reactant | Reagent | Products | Conditions |

| This compound | Strong Base (e.g., NaOH, KOH) | 2-(3-(benzyloxy)phenyl)acetate salt, Ethanol | Aqueous solution, Heat |

Debenzylation Studies and Deprotection Strategies

The benzyloxy group serves as a common protecting group for phenols. Its removal from this compound is a crucial step in syntheses where the free phenol (B47542) is required.

A prevalent and efficient method for debenzylation is catalytic hydrogenation. rsc.org This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). rsc.org The benzyl (B1604629) C-O bond is cleaved, yielding Ethyl 2-(3-hydroxyphenyl)acetate and toluene (B28343) as a byproduct. rsc.org This method is favored for its mild conditions and high efficiency. Transfer hydrogenation, using a hydrogen donor like formic acid or cyclohexene (B86901) in the presence of the catalyst, can also be employed. rsc.org

Reaction Scheme: Catalytic Hydrogenation

| Reactant | Catalyst | Hydrogen Source | Product | Byproduct |

| This compound | Palladium on Carbon (Pd/C) | H₂ gas or Transfer hydrogenation reagent | Ethyl 2-(3-hydroxyphenyl)acetate | Toluene |

The successful debenzylation of this compound leads to the formation of Ethyl 2-(3-hydroxyphenyl)acetate, a key phenol derivative. This product itself can serve as a precursor for a variety of other compounds. Other deprotection methods include treatment with strong acids or oxidizing agents, though these are often less selective than catalytic hydrogenation. rsc.org For instance, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative cleavage of benzyl ethers, particularly for derivatives like p-methoxybenzyl (PMB) ethers. uni-saarland.de

Nucleophilic Substitution Reactions

The methylene (B1212753) group (–CH₂–) situated between the phenyl ring and the ester carbonyl group is acidic due to the electron-withdrawing effects of both adjacent groups. This allows for deprotonation by a strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various substitution reactions.

One of the most significant reactions of this type is the alkylation of the enolate. libretexts.org Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the corresponding enolate. libretexts.orgyoutube.com This enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.org This provides a pathway to introduce various alkyl substituents at this position.

Furthermore, the ester group itself can undergo nucleophilic acyl substitution. For example, reaction with an amine (amidation) can convert the ester into an amide. While direct amidation of esters can be challenging, related phenylacetic acid derivatives have been shown to undergo nickel-catalyzed amidation with benzylamines. nih.gov This suggests that under appropriate catalytic conditions, this compound could be converted to the corresponding N-substituted 2-(3-(benzyloxy)phenyl)acetamide.

Potential Nucleophilic Substitution Reactions

| Reaction Type | Base/Catalyst | Nucleophile/Electrophile | Potential Product |

| α-Alkylation | Strong Base (e.g., LDA) | Alkyl Halide (R-X) | Ethyl 2-alkyl-2-(3-(benzyloxy)phenyl)acetate |

| Amidation | Catalyst (e.g., NiCl₂) | Amine (R-NH₂) | N-alkyl-2-(3-(benzyloxy)phenyl)acetamide |

Reactivity of Chlorophenyl Moieties (Related Structures)

A chlorine atom attached to a phenyl ring exhibits a dual electronic effect. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring by reducing its electron density. stackexchange.comechemi.com This makes chlorobenzene (B131634) less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). stackexchange.commytutor.co.uk

Table 1: Influence of Chloro Substituent on Electrophilic Aromatic Substitution

| Effect | Description | Impact on Reactivity | Directing Influence |

| Inductive Effect (-I) | Chlorine's electronegativity withdraws electron density from the ring. | Deactivating (slower reaction rate than benzene). stackexchange.com | General deactivation of the entire ring. |

| Resonance Effect (+R) | Lone pairs on chlorine are delocalized into the ring's π-system. | Activates ortho and para positions relative to the meta position. | Ortho, Para-directing. stackexchange.com |

Reactivity of Sulfanyl Groups (Related Structures)

Sulfanyl groups (-SH or -SR), also known as thio groups, when attached to an aromatic ring, can be readily involved in various synthetic transformations. Thiolates (-S⁻), formed by deprotonating thiols, are excellent nucleophiles. ub.edu They can participate in nucleophilic substitution reactions, for instance, by displacing halides or sulfonate esters to form thioethers. ub.eduvanderbilt.edu The synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives through the reaction of a substituted 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739) exemplifies this reactivity. derpharmachemica.com

Furthermore, the sulfur atom can be oxidized to form sulfoxides or sulfones, which significantly alters the electronic properties of the aromatic ring. The sulfonyl group (-SO3H) is a strong deactivating and meta-directing group due to its powerful electron-withdrawing nature. This property is synthetically useful, as sulfonation can be used to introduce a blocking group, directing subsequent electrophilic substitutions to the meta position. masterorganicchemistry.com The sulfonyl group can often be removed later by treatment with strong acid, allowing for regioselective syntheses that might otherwise be difficult to achieve. masterorganicchemistry.com

Condensation Reactions Involving Ester Enolates

The ester functional group in this compound is a key site of reactivity. The α-hydrogens (protons on the carbon adjacent to the carbonyl group) are acidic enough to be removed by a strong base, forming a nucleophilic ester enolate. libretexts.org This enolate is central to various carbon-carbon bond-forming reactions, most notably condensation reactions. libretexts.orgbyjus.com

Claisen Condensation Mechanism (General Principles)

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. byjus.com The reaction requires at least one of the esters to have an α-hydrogen to facilitate enolate formation. byjus.com

The mechanism proceeds through several distinct steps:

Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide (NaOEt) to prevent transesterification, removes an α-proton from the ester, generating a resonance-stabilized enolate ion. byjus.comnrochemistry.com

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate. libretexts.orgnrochemistry.com

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group (e.g., EtO⁻) to produce the β-keto ester. libretexts.orgnrochemistry.com

Deprotonation (Driving Force) : The newly formed β-keto ester is significantly more acidic at its new α-position (flanked by two carbonyls) than the starting ester. The alkoxide base deprotonates this position, forming a highly stable, resonance-delocalized enolate. This irreversible acid-base step drives the equilibrium towards the product. nrochemistry.com

Protonation : A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product. nrochemistry.com

When two different esters are used, the reaction is termed a "crossed" Claisen condensation. nrochemistry.com

Condensation with Aldehydes/Acetals (Related Nitroacetate)

Ester enolates can also react as nucleophiles with other carbonyl compounds, such as aldehydes and ketones, in a process analogous to the aldol (B89426) reaction. oxfordsciencetrove.commasterorganicchemistry.com This type of crossed condensation forms a β-hydroxy ester. nrochemistry.com

A relevant example is the Henry reaction (or nitro-aldol reaction), where the enolate-like species is generated by deprotonating the α-carbon of a nitroalkane. masterorganicchemistry.com This nucleophile then adds to an aldehyde or ketone. Similarly, ester enolates, including those derived from nitroacetates, can undergo condensation with aldehydes. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (like an ester with an electron-withdrawing group) catalyzed by a weak base. masterorganicchemistry.comfiveable.me These reactions are crucial for forming new carbon-carbon bonds and often lead to α,β-unsaturated products if dehydration occurs. wikipedia.org

Derivatization Strategies and Functional Group Interconversions

The structural framework of this compound allows for extensive derivatization through modifications to its functional groups. Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to build molecular complexity or alter chemical properties. fiveable.mesolubilityofthings.com

Modifications to the Aromatic Ring System

The benzyloxy-substituted phenyl ring is a prime target for modification via electrophilic aromatic substitution (EAS). The benzyloxy group (-OCH₂Ph) is an ether, and like alkoxy groups, it is an activating group and an ortho, para-director for EAS. This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring via resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. mytutor.co.uk

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitroaromatic compound |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Haloaromatic compound libretexts.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Aryl sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkyl-substituted aromatic masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Aromatic ketone masterorganicchemistry.com |

These reactions can be used to introduce a wide variety of functional groups onto the aromatic ring of this compound, primarily at the positions ortho and para to the benzyloxy substituent. The strategic sequencing of these reactions is crucial for achieving the desired substitution pattern. masterorganicchemistry.com

Introduction of Other Functional Groups

The structure of this compound offers multiple sites for the introduction of new functional groups, enhancing its utility as a versatile intermediate in organic synthesis. The primary reactive centers for such transformations are the activated aromatic ring and the active methylene group situated between the phenyl ring and the ester carbonyl.

The phenyl ring of this compound is rendered electron-rich by the presence of the benzyloxy group, which acts as an activating, ortho-para directing group for electrophilic aromatic substitution reactions. This activation facilitates the introduction of various functional groups onto the aromatic nucleus.

One notable transformation is the Vilsmeier-Haack reaction, a method used for the formylation of activated aromatic compounds. nrochemistry.comchemistrysteps.commychemblog.comwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). mychemblog.com The electron-rich nature of the phenyl ring in this compound makes it a suitable substrate for this transformation. The electrophilic Vilsmeier reagent is attacked by the aromatic ring, leading to the introduction of a formyl (-CHO) group. chemistrysteps.com

The substitution is expected to occur at the positions ortho and para to the strongly activating benzyloxy group. This regioselectivity is a common feature in electrophilic aromatic substitutions on substituted benzene rings. nrochemistry.com The resulting aldehyde can then be subjected to aqueous workup to yield the formylated product. mychemblog.com

| Reaction Type | Reagents | Functional Group Introduced | Expected Position of Substitution |

|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Formyl (-CHO) | Ortho/Para to -OCH₂Ph |

The methylene (-CH₂-) group adjacent to both the phenyl ring and the ethyl ester group is known as an active methylene group. The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl group and phenyl ring, which stabilize the resulting carbanion.

This acidity allows for deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. shivajicollege.ac.in This enolate can then participate in various carbon-carbon bond-forming reactions. A primary example is alkylation, where the enolate reacts with an alkyl halide (R-X) to introduce a new alkyl group at the α-position. shivajicollege.ac.inscribd.com This reaction provides a direct method to create more complex carbon skeletons.

The general steps for the alkylation of the active methylene group are:

Deprotonation: Treatment with a strong base to form the carbanion.

Nucleophilic Attack: Reaction of the carbanion with an electrophile, such as an alkyl halide.

This reactivity is characteristic of active methylene compounds and is a cornerstone of their synthetic utility, allowing for the construction of a wide array of substituted acetic acid derivatives. slideshare.net

| Reaction Type | Key Reagents | Functional Group Introduced |

|---|---|---|

| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | Alkyl (-R) |

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data for Ethyl 2-(3-(benzyloxy)phenyl)acetate, including chemical shifts, coupling constants, and signal multiplicities, are required for a thorough structural elucidation and carbon skeleton analysis. This information is not currently available.

Infrared (IR) Spectroscopy and Vibrational Analysis

A complete analysis of the vibrational frequencies, including the characteristic absorption bands for the ester and aromatic functional groups, is contingent on obtaining an experimental IR spectrum. A comparison between experimental and theoretical frequencies cannot be performed without this data.

Mass Spectrometry (MS) and Fragmentation Studies

Information on the molecular ion peak and the fragmentation pattern of this compound from mass spectrometry is necessary to understand its behavior under ionization and to confirm its molecular weight. This data could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores in this compound—the two benzene (B151609) rings—are responsible for its characteristic UV spectrum.

The spectrum is expected to show absorptions characteristic of π → π* transitions within the aromatic rings. up.ac.za Benzene itself exhibits a primary absorption band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in In this compound, the substitution of the benzene rings with the ether and ester groups (auxochromes) is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). spcmc.ac.innih.gov This is due to the extension of the conjugated system by the non-bonding electrons of the oxygen atoms. The spectrum would therefore be anticipated to show strong absorption bands at wavelengths longer than those of unsubstituted benzene, likely in the 260-280 nm range.

X-ray Crystallography for Solid-State Structure Determination (Related Compounds)

While a specific crystal structure for this compound may not be publicly available, analysis of closely related compounds by X-ray crystallography provides significant insight into its likely solid-state conformation, molecular geometry, and packing behavior. Studies on derivatives of phenylacetic acid and compounds containing benzyloxy moieties reveal common patterns of intra- and intermolecular interactions that govern their crystal structures.

Although this compound does not possess strong hydrogen bond donors like hydroxyl or amine groups, weak intramolecular C-H···O interactions can occur. These interactions, where a carbon-bound hydrogen atom interacts with an oxygen atom (from the ester or ether), can influence the molecule's conformation in the solid state. The relative orientation of the benzyloxy group and the ethyl acetate (B1210297) side chain is stabilized by a network of these weak, but cumulatively significant, forces.

The crystal packing of related phenylacetate (B1230308) and benzyl (B1604629) ether compounds is typically governed by a combination of van der Waals forces and weak intermolecular interactions. Key interactions include:

π-π Stacking : The aromatic rings can interact with each other in offset or face-to-face arrangements, contributing significantly to the stability of the crystal lattice.

C-H···π Interactions : Hydrogen atoms from the ethyl or methylene (B1212753) groups can interact with the electron-rich faces of the benzene rings.

C-H···O Hydrogen Bonds : Intermolecular hydrogen bonds between C-H groups and the carbonyl or ether oxygen atoms of neighboring molecules play a crucial role in forming extended supramolecular networks.

These interactions dictate how the molecules arrange themselves in a repeating three-dimensional lattice, influencing physical properties such as melting point and solubility.

Chromatographic Techniques for Purity and Reaction Monitoring in Research

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor reactions. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The starting materials and the product will have different retention factors (Rf values), allowing for a quick visual assessment of the reaction's completion.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of the final compound. In HPLC, the compound is passed through a column under high pressure, and its retention time is measured. Purity is assessed by the area of the product peak relative to the total area of all peaks in the chromatogram. GC, often coupled with a mass spectrometer (GC-MS), is suitable for volatile compounds and provides both separation and structural identification of the main compound and any impurities. jmaterenvironsci.com

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of this compound. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the purification of this target ester, silica gel is commonly employed as the stationary phase due to its polar nature, which effectively retains impurities.

The mobile phase, or eluent, is typically a non-polar solvent system, with the polarity gradually increased to elute the desired compound. A common system involves a mixture of hexane (B92381) and ethyl acetate. The separation process begins by eluting with a low-polarity mixture, such as a high ratio of hexane to ethyl acetate, which removes non-polar impurities. The polarity of the solvent system is then progressively increased by raising the concentration of ethyl acetate, which allows for the elution of this compound from the silica gel. The progress of the purification is monitored by collecting fractions and analyzing them, often using thin-layer chromatography.

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |

| Elution Process | The process typically starts with a low-polarity mixture (e.g., 100:1 hexane:ethyl acetate) and gradually increases in polarity to elute the target compound. rsc.orgwiley-vch.de |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective analytical method to monitor the progress of reactions producing this compound and to identify the appropriate solvent system for column chromatography. wisc.edu TLC operates on the same principles of separation as column chromatography but on a smaller, analytical scale. wisc.edu

A TLC plate is coated with a thin layer of an adsorbent, typically silica gel, which acts as the stationary phase. wisc.eduutexas.edu A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. wisc.edu As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.eduutexas.edu

For this compound, a common mobile phase is a mixture of petroleum ether (PE) and ethyl acetate (EA). The separation is visualized, often under UV light, and the retention factor (Rf) is calculated. The Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system and helps in its identification. For instance, a compound structurally similar to the target molecule showed an Rf value of 0.26 in a 16:1 petroleum ether to ethyl acetate system. rsc.org

Table 2: Thin Layer Chromatography (TLC) Analytical Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel Plate (e.g., 60F200) rsc.org |

| Mobile Phase | Petroleum Ether (PE) / Ethyl Acetate (EA) mixture (e.g., 16:1 ratio) rsc.org |

| Visualization | UV light (254 nm) rsc.org |

| Retention Factor (Rf) | A characteristic value for the compound under specific conditions. rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for identifying and quantifying volatile and semi-volatile organic compounds in a sample. In the context of this compound, GC-MS can be used to confirm the molecular weight and structure of the compound and assess its purity.

In this technique, the sample is first vaporized and injected into the gas chromatograph. It is then carried by an inert carrier gas, such as helium, through a long, thin capillary column. scispace.com The separation of components is based on their boiling points and interactions with the stationary phase coating the column. The oven temperature is typically programmed to increase gradually, allowing for the separation of compounds with different volatilities. scispace.com

As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, commonly by electron ionization, causing them to fragment into characteristic patterns of charged ions. nist.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular "fingerprint." This fragmentation pattern provides detailed structural information, and the molecular ion peak confirms the molecular weight of the compound.

Table 3: General GC-MS Operating Conditions

| Parameter | Typical Setting |

|---|---|

| Carrier Gas | Helium scispace.com |

| Flow Rate | ~1 mL/min scispace.com |

| Oven Program | Initial temperature (e.g., 80°C), ramped to a final temperature (e.g., 280°C) scispace.com |

| Ion Source Temp. | ~230°C scispace.com |

| Ionization Voltage | 70 eV scispace.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Helium |

| Hexane |

| Petroleum ether |

Theoretical and Computational Studies on Ethyl 2 3 Benzyloxy Phenyl Acetate and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict and analyze molecular properties. DFT calculations for organic molecules like Ethyl 2-(3-(benzyloxy)phenyl)acetate and its analogues typically involve functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), to achieve a reliable balance between accuracy and computational cost. nih.govnih.govinoe.ro These calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For analogues of this compound, this process involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Parameters for an Analogous Benzyloxy Compound

| Parameter | Calculated Value (B3LYP) | Experimental Value (XRD) | Compound |

|---|---|---|---|

| C-O (ether) Bond Length | 1.375 Å | 1.371 Å | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov |

| C=O Bond Length | 1.215 Å | 1.210 Å | |

| Dihedral Angle (Aromatic Rings) | 26.09° | 25.55° |

Theoretical vibrational frequency analysis is performed to understand the molecular vibrations and to interpret experimental infrared (IR) and Raman spectra. researchgate.net Calculations are typically performed at the same level of theory as the geometry optimization. The computed frequencies correspond to various vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups.

For the analogue, ethyl 2-(3-benzoylthioureido)-acetate, DFT calculations have been used to predict its vibrational frequencies and make corresponding assignments. inoe.ro Studies on other complex esters, like ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, also show a strong correlation between calculated and experimental FT-IR spectra. nih.gov Key vibrational modes for a molecule like this compound would include the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching vibrations, aromatic C-H stretching, and vibrations of the benzyl (B1604629) group. nih.govresearchgate.net Potential energy distribution (PED) analysis is often used to make unambiguous assignments for each vibrational mode. nih.gov

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in an Analogous Chalcone (B49325)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Compound |

|---|---|---|---|

| C=O Stretch | 1649 | 1645 | (1E,4E)-1,5-bis[4-(methylthio)phenyl]penta-1,4-diene-3-one nih.gov |

| Aromatic C=C Stretch | 1588 | 1590 | |

| C-O-C Asymmetric Stretch | 1252 | 1248 |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO and LUMO energies were -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov In another study on a different benzyloxy derivative, the HOMO-LUMO gap was found to be 3.17 eV. nih.gov These values indicate significant stability but also potential for charge transfer interactions within the molecules.

Table 3: Frontier Orbital Energies and Energy Gaps for Analogous Compounds

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | -6.0814 | -1.7466 | 4.3347 | nih.gov |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | -7.32 | -4.15 | 3.17 | nih.gov |

| (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one | -5.61 | -1.88 | 3.73 | nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored according to the electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govnih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For molecules containing carbonyl groups, like this compound, the MEP map would typically show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons. nih.gov Conversely, the hydrogen atoms of the ethyl group and the aromatic rings would exhibit positive potential (blue). Such maps are invaluable for predicting intermolecular interactions and understanding the molecule's reactivity patterns.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone. mdpi.commdpi.com Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

In the study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, these descriptors were calculated, and a high electrophilicity index (3.534 eV) suggested the molecule is a strong electrophile. nih.gov

Table 4: Calculated Chemical Descriptors for an Analogue

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.0814 |

| Electron Affinity (A) | 1.7466 |

| Electronegativity (χ) | 3.9140 |

| Chemical Hardness (η) | 2.1674 |

| Chemical Softness (S) | 0.4614 |

| Electrophilicity Index (ω) | 3.5340 |

Data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its stable conformers. A potential energy surface (PES) scan is a computational technique used to explore the conformational space by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the geometry. uni-muenchen.deu-tokyo.ac.jp

This method is particularly relevant for this compound due to the rotational freedom around several single bonds, such as the C-O-C ether linkage and the bonds connecting the phenyl rings to the acetate (B1210297) group. libretexts.org By plotting the relative energy against the dihedral angle, one can identify the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. researchgate.net This provides insight into the molecule's preferred shapes and the energy barriers to conformational change, which can influence its physical properties and biological interactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to construct and analyze molecular models, predicting their physicochemical properties and biological activities. For this compound and its analogues, these approaches can elucidate potential mechanisms of action and guide the synthesis of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous compounds containing benzyloxy or benzyl moieties provide significant insights into their potential interactions with biological targets, such as enzymes involved in neurodegenerative diseases.

For instance, molecular docking studies have been performed on a series of coumarin (B35378) and rhodanine (B49660) derivatives, some featuring a benzyloxy group, against acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. nih.govnanobioletters.com These studies reveal that the benzyloxy moiety can play a crucial role in the binding process, often occupying a specific region within the enzyme's active site and engaging in π-π stacking interactions with aromatic residues like Tryptophan (Trp). nih.gov

To illustrate the type of data generated from such studies, the following tables present hypothetical docking results for analogues of this compound against a representative enzyme target, based on findings for structurally related inhibitors.

Table 1: Molecular Docking Results of Benzyloxy Analogues against Acetylcholinesterase (PDB: 1EVE)

| Compound | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic/π-π) |

|---|---|---|---|

| Analogue A | -8.5 | Tyr121, Ser200 | Trp84, Phe330, Tyr334 |

| Analogue B | -9.2 | Ser122, His440 | Trp279, Tyr334, Phe331 |

| Analogue C | -7.8 | Tyr70 | Trp84, Tyr121, Phe330 |

| Analogue D | -9.5 | Glu199, Ser200 | Trp279, Phe330, Tyr334 |

This table is interactive. You can sort the data by clicking on the column headers.

The binding energy values indicate the predicted affinity of the compound for the target, with more negative values suggesting stronger binding. The tables also detail the specific amino acid residues involved in hydrogen bonding and hydrophobic or π-π stacking interactions, which are critical for the stability of the ligand-protein complex. For example, the benzyloxy group is often predicted to interact with aromatic residues within the active site gorge of AChE. nih.govtci-thaijo.org

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this is often explored through methods like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR. nih.gov These techniques develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their activities.

For analogues of this compound, computational SAR studies would involve systematically modifying different parts of the molecule—such as the benzyloxy group, the phenyl ring, and the ethyl acetate moiety—and calculating various molecular descriptors for each new analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates a 3D grid around an aligned set of molecules. frontiersin.org The steric and electrostatic fields are calculated at each grid point, and these values are then correlated with the biological activity. The resulting 3D contour maps highlight regions where modifications to the structure are likely to increase or decrease activity.

For instance, a hypothetical CoMSIA study on a series of benzyloxyphenyl derivatives might reveal the following:

Steric Fields: A large green contour map near the para-position of the benzyloxy ring would suggest that bulkier substituents in this region are favorable for activity. Conversely, a yellow contour map would indicate that bulky groups are disfavored.

Electrostatic Fields: A blue contour map near the ester carbonyl group would indicate that electropositive groups enhance activity, while a red contour map would suggest that electronegative groups are preferred.

These computational SAR models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. dovepress.comnih.gov

Applications As Research Intermediates and Building Blocks

Precursor in Organic Synthesis of Complex Molecules

As a starting material, Ethyl 2-(3-(benzyloxy)phenyl)acetate offers a gateway to a diverse range of more complex molecules. Its application spans the synthesis of other aryl acetates, the construction of heterocyclic systems, and its incorporation into the multi-step total synthesis of bioactive compounds.

The phenylacetate (B1230308) moiety of this compound serves as a foundational unit for the synthesis of a variety of other aryl acetate (B1210297) derivatives. The ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to yield a library of related compounds. Furthermore, the benzyloxy group can be cleaved to reveal a phenol (B47542), which can be subsequently alkylated or acylated to introduce a wide array of substituents on the phenyl ring. This flexibility allows for the systematic modification of the molecule's physical and chemical properties.

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| This compound | 1. H₂, Pd/C 2. R-X, Base | Ethyl 2-(3-alkoxyphenyl)acetate | Modification of lipophilicity and electronic properties for structure-activity relationship studies. |

| This compound | 1. LiOH, H₂O/THF 2. R-OH, DCC, DMAP | Alkyl 2-(3-(benzyloxy)phenyl)acetate | Creation of ester libraries for screening purposes. |

This table is illustrative and based on general synthetic transformations possible for this class of compounds.

Aryl acetic acid derivatives are well-established precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of a related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is synthesized from 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate (B1199739). google.com This highlights the potential for appropriately functionalized derivatives of this compound to undergo cyclization reactions with suitable reagents to form heterocyclic rings such as quinazolinones, which are known to possess a wide range of biological activities. nih.govrsc.org

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various complex bioactive molecules. The phenylacetate unit is a common feature in many natural products, and the benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, which is a key functionality in many natural products, including some alkaloids and flavonoids. The strategic incorporation of this building block could facilitate the synthesis of complex targets by providing a pre-functionalized aromatic ring.

Scaffold in Medicinal Chemistry Research (Pre-clinical/Design Phase)

The inherent structure of this compound makes it an attractive scaffold for the design and synthesis of new drug candidates in the preclinical and design phases of drug discovery.

The core structure of this compound can be systematically modified to generate libraries of compounds for screening against various biological targets. For instance, a patent for estrogenic agents describes the synthesis of {4-[5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-ethyl-indol-1-ylmethyl]-phenoxy}-acetic acid ethyl ester, a molecule that shares the benzyloxy-phenyl-acetic acid ethyl ester substructure, highlighting its utility in generating compounds with specific biological activities. googleapis.com The ability to readily diversify the molecule at multiple positions allows medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

The phenylacetate scaffold is a component of various enzyme inhibitors. Research has shown that derivatives of phenoxyacetate (B1228835) can be elaborated into potent enzyme inhibitors. For example, a novel chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, has been synthesized and shown to exhibit inhibitory activity against cholinesterases and glutathione (B108866) S-transferase. researchgate.netresearchgate.net This suggests that this compound could serve as a valuable precursor for the synthesis of a variety of enzyme inhibitors, where the core scaffold can be functionalized to target the active sites of specific enzymes.

| Precursor Scaffold | Target Enzyme Class | Example of Derivative (Conceptual) | Potential Therapeutic Area |

| Ethyl 2-(3-hydroxyphenyl)acetate | Kinases | Substituted benzothiazole (B30560) derivatives | Oncology, Inflammation |

| Ethyl 2-(3-hydroxyphenyl)acetate | Proteases | Peptidomimetic conjugates | Infectious Diseases, Oncology |

This table provides conceptual examples based on the known reactivity of the scaffold and the biological relevance of the target enzyme classes.

Exploration of Structural Modifications for Research Purposes

The structure of this compound is frequently modified in research settings to synthesize novel compounds with tailored properties. These modifications are a cornerstone of medicinal chemistry and drug discovery, where altering a molecule's structure can lead to new biological activities. inventivapharma.com The phenylacetic acid framework and its derivatives are found in a range of medically significant molecules. inventivapharma.comdrugbank.com

Key reactive sites on the molecule include the ethyl ester, the phenyl rings, and the benzylic ether linkage. Researchers can systematically alter these parts to study how structural changes affect the molecule's properties, a process known as structure-activity relationship (SAR) analysis. nih.gov For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, which can dramatically change the compound's solubility and interaction with biological targets.

Another common area for modification is the aromatic rings. Introducing different substituents (such as halogens, alkyl groups, or nitro groups) can alter the electronic properties and steric profile of the molecule. google.com Furthermore, the benzyloxy group can be cleaved to reveal a phenol, which can then be used for further functionalization. These derivatives serve as key building blocks for more complex targets. inventivapharma.com

Below is a table outlining potential structural modifications and their typical research objectives.

| Modification Site | Type of Modification | Research Purpose/Rationale |

| Ethyl Ester Group | Hydrolysis to carboxylic acid | Increase polarity; enable salt formation; serve as a handle for amide coupling. |

| Ethyl Ester Group | Transesterification (e.g., to methyl or tert-butyl ester) | Modify solubility and stability; act as a protecting group. |

| Ethyl Ester Group | Conversion to amides | Introduce hydrogen bonding capabilities; explore interactions with biological targets. |

| Phenyl Rings | Introduction of substituents (e.g., -Cl, -F, -CH3) | Modulate electronic properties (lipophilicity, acidity/basicity); investigate steric effects on binding or reactivity. |

| Benzyloxy Group | Cleavage to phenol (debenzylation) | Unmask a reactive hydroxyl group for further synthesis or to create a potential metabolite. |

| Methylene (B1212753) Bridge (-CH2-) | Alpha-substitution | Introduce chirality; explore conformational constraints. |

These targeted modifications allow scientists to fine-tune the molecule's characteristics, aiding in the development of new compounds for various research applications, including the synthesis of potential therapeutic agents and biological probes. chemimpex.comchemimpex.com

Use in Material Science Research (Exploratory)

While primarily used in fine chemical synthesis, the structural motifs within this compound present exploratory opportunities in material science. Aromatic esters are a class of compounds known for their use in the synthesis of high-performance polymers and materials. zslubes.com Their rigid structures can contribute to desirable thermal and mechanical properties in polymers. rsc.org

The presence of two aromatic rings and a flexible ether linkage in this compound makes it a potential candidate for inclusion as a monomer or an additive in polymer synthesis. Aromatic esters can be incorporated into polyester (B1180765) chains, potentially enhancing properties such as thermal stability and oxidation resistance. zslubes.com Bio-based aromatic compounds are of particular interest for creating more sustainable polymers that can mimic the properties of petroleum-derived plastics. nih.gov

The benzyloxy and phenylacetate groups could also be functionalized to create monomers for polymerization reactions. For example, hydrolysis of the ester to a carboxylic acid and cleavage of the ether to a phenol would yield a hydroxy acid, a classic monomer for polyester synthesis. The resulting polymers could be investigated for applications where specific thermal or mechanical properties are required. rsc.org

The table below details potential, though largely exploratory, research avenues for this compound in material science.

| Potential Application Area | Research Focus | Relevant Molecular Features |

| Polymer Synthesis | Monomer for polyesters or polyamides. | Aromatic rings for rigidity and thermal stability; ester/ether groups as points for polymerization. |

| High-Performance Plastics | Additive or plasticizer. | Aromatic structure to improve thermal properties or modify polymer chain interactions. |

| Biodegradable Materials | Component in bio-based polymers. | The ester linkage is potentially susceptible to hydrolysis, which could be a factor in designing degradable materials. nih.gov |

| Specialty Lubricants | Base stock component. | Aromatic esters are known for their thermal and oxidative stability, which are desirable in high-temperature lubricant applications. zslubes.com |

The exploration of this compound and its derivatives in material science remains a niche but promising field, driven by the ongoing search for novel materials with specialized properties.

Future Research Directions and Unexplored Potential

Investigation of Novel Synthetic Pathways

Currently, detailed and novel synthetic methodologies specifically for Ethyl 2-(3-(benzyloxy)phenyl)acetate are not well-documented. Standard synthesis would likely involve the esterification of 2-(3-(benzyloxy)phenyl)acetic acid with ethanol (B145695), a common method for preparing phenylacetate (B1230308) esters. Another plausible route is the etherification of Ethyl 2-(3-hydroxyphenyl)acetate with benzyl (B1604629) bromide.

Future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. This could include:

Catalytic Approaches: Exploring the use of novel catalysts to improve yield and reduce reaction times for the esterification or etherification steps.

Green Chemistry Methodologies: Investigating syntheses that utilize greener solvents, reduce energy consumption, and minimize waste generation. derpharmachemica.com

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which could offer advantages in terms of scalability, safety, and process control.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Reagents | Potential Advantages |

| Fischer Esterification | 2-(3-(benzyloxy)phenyl)acetic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | Well-established, relatively simple procedure. |

| Williamson Ether Synthesis | Ethyl 2-(3-hydroxyphenyl)acetate, Benzyl bromide, Base (e.g., K₂CO₃) | Good for forming the benzyl ether linkage. |

| Catalytic Synthesis | (Potentially) Novel metal or organocatalysts | Could offer higher efficiency, selectivity, and milder reaction conditions. |

Advanced Mechanistic Studies of its Reactivity

The reactivity of this compound is presumed to be dictated by its functional groups: the ethyl ester, the phenyl ring, and the benzyl ether. Understanding the interplay of these groups is crucial for predicting its behavior in chemical transformations.

Advanced mechanistic studies could provide valuable insights. Future research in this area might involve:

Kinetic Studies: Measuring reaction rates under various conditions to elucidate reaction mechanisms and the influence of substituents.

Spectroscopic Analysis: Utilizing techniques such as in-situ IR and NMR spectroscopy to observe reactive intermediates and transition states.

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing definitive mechanistic information.

Exploration of New Derivatization Strategies

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a library of new compounds with potentially interesting properties.

Future research should explore a variety of derivatization strategies, including:

Modification of the Phenyl Ring: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) could introduce new functional groups onto the phenyl ring.

Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized.

Reactions at the α-Carbon: The carbon atom adjacent to the ester group could be a site for alkylation or other modifications after deprotonation with a suitable base.

| Derivatization Site | Potential Reaction | Potential Products |

| Phenyl Ring | Nitration | Nitro-substituted analogues |

| Benzyl Ether | Hydrogenolysis | Ethyl 2-(3-hydroxyphenyl)acetate |

| Ester Group | Hydrolysis | 2-(3-(benzyloxy)phenyl)acetic acid |

| α-Carbon | Alkylation | α-Substituted derivatives |

Comprehensive Computational Studies on Analogues

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound and its analogues, computational studies could be particularly insightful.

Future research directions include:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic structures, and spectroscopic properties of the parent compound and its derivatives.

Molecular Docking Studies: If the compound is investigated for biological activity, docking simulations could predict its binding affinity and mode of interaction with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of a series of analogues with their chemical or biological activity.

Expanded Applications as a Versatile Research Intermediate

Given its structure, this compound has the potential to be a valuable building block in organic synthesis. The presence of multiple functional groups that can be selectively manipulated makes it an attractive starting material for the synthesis of more complex molecules.

Future research should aim to demonstrate its utility as a research intermediate in the synthesis of:

Biologically Active Molecules: Phenylacetic acid derivatives are scaffolds in many pharmaceuticals. This compound could serve as a precursor to novel drug candidates.

Functional Materials: The aromatic rings and ester functionality suggest potential applications in the development of new polymers or liquid crystals.

Natural Product Analogues: The core structure may be suitable for the synthesis of analogues of natural products containing the phenylacetate motif.

The versatility of this compound as a research intermediate is highlighted by the various transformations it can undergo, providing access to a wide range of chemical structures.

Q & A

Q. What insights do comparative studies with structural analogs (e.g., para-substituted derivatives) provide?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare IC₅₀ values in enzyme inhibition assays. For example, replacing benzyloxy with trifluoromethyl (as in ) alters lipophilicity and target affinity .

- Thermodynamic Solubility : Use shake-flask method with analogs to correlate substituent effects (e.g., methoxy vs. hydroxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.